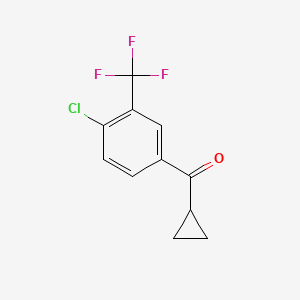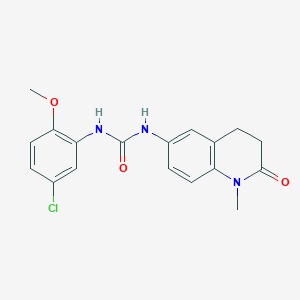![molecular formula C14H11N4NaO3S B2688427 sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1803599-53-2](/img/structure/B2688427.png)
sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with the CAS Number: 1803599-53-2 . It has a molecular weight of 338.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Sulfides
A study by Qiao et al. (2014) highlights a palladium-catalyzed cross-coupling process that enables the construction of C-S bonds using Na2S2O3 as a sulfurating agent. This method facilitates the synthesis of aromatic thioethers, demonstrating the compound's potential in creating diverse chemical structures with applications in material science and pharmaceuticals (Qiao, Wei, & Jiang, 2014).
Metal-free Synthesis of Sulfonylated Compounds
Cui et al. (2018) developed an efficient metal-free three-component reaction involving 1,3-dicarbonyl compounds with ynals and sodium benzenesulfinates. This domino reaction strategy opens new avenues for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, which have potential applications in the development of new drugs and materials (Cui, Zhu, Li, & Cao, 2018).
Antibacterial and Surface Activity of Triazole Derivatives
Research by El-Sayed (2006) on the synthesis of 1,2,4-triazole derivatives from sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl) and heptadecane-1-sulfonate reveals the antimicrobial properties and surface activity of these compounds. This suggests the chemical's utility in creating bioactive agents with potential applications in medical and surface coating technologies (El-Sayed, 2006).
Synthesis of New Purine Analogues
Mostafa and Nada (2015) utilized sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, a precursor closely related in structure to the compound , to synthesize novel derivatives of various fused heterocyclic ring systems. These compounds have significant pharmaceutical potential, demonstrating the chemical's role in drug discovery and development (Mostafa & Nada, 2015).
Biochemical Parameter Analysis in Rats
A study by Danilchenko (2017) analyzed the serum biochemical parameters in rats treated with a 1% aqueous solution of sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate. This research provides insights into the compound's biological effects, indicating its potential for future pharmacological use as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDABOWAXSYGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

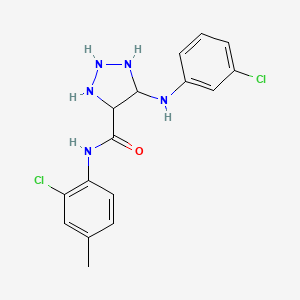
![N-[3-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2688345.png)
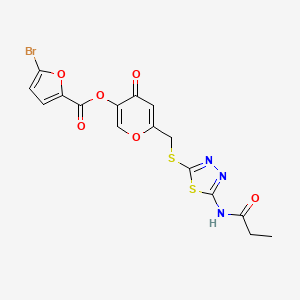
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)
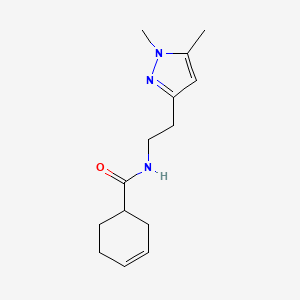
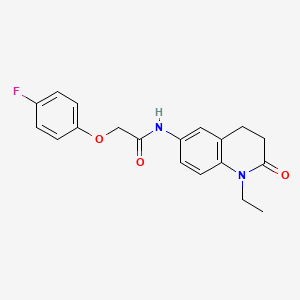
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2688357.png)
![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2688360.png)
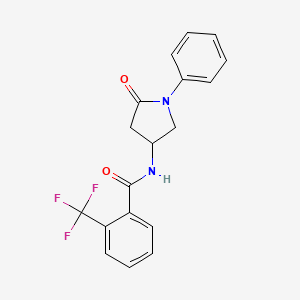
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)
